REACTION_SMILES
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[C:1]([NH2:2])(=[O:3])[CH:4]([CH3:5])[CH3:6].[CH:7]1([c:10]2[n:11][cH:12][c:13]([CH:16]=[O:17])[n:14]2[CH3:15])[CH2:8][CH2:9]1>>[CH:7]([CH3:8])([CH3:9])[c:10]1[n:11][cH:12][c:13]([CH:16]=[O:17])[n:14]1[CH3:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C(N)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1c(C=O)cnc1C1CC1
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Name
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Type
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product
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Smiles
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CC(C)c1ncc(C=O)n1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |